1-(Tert-butylcarbamoyl)-2-methylpropyl 2-(methylsulfanyl)pyridine-3-carboxylate
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Overview
Description
1-(Tert-butylcarbamoyl)-2-methylpropyl 2-(methylsulfanyl)pyridine-3-carboxylate is a complex organic compound that features a pyridine ring substituted with a carboxylate group, a methylsulfanyl group, and a tert-butylcarbamoyl group
Preparation Methods
The synthesis of 1-(Tert-butylcarbamoyl)-2-methylpropyl 2-(methylsulfanyl)pyridine-3-carboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridine ring, followed by the introduction of the carboxylate, methylsulfanyl, and tert-butylcarbamoyl groups through various chemical reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(Tert-butylcarbamoyl)-2-methylpropyl 2-(methylsulfanyl)pyridine-3-carboxylate can undergo several types of chemical reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Tert-butylcarbamoyl)-2-methylpropyl 2-(methylsulfanyl)pyridine-3-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(Tert-butylcarbamoyl)-2-methylpropyl 2-(methylsulfanyl)pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 1-(Tert-butylcarbamoyl)-2-methylpropyl 2-(methylsulfanyl)pyridine-3-carboxylate include other pyridine derivatives with different substituents. These compounds can be compared based on their chemical properties, reactivity, and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[1-(tert-butylamino)-3-methyl-1-oxobutan-2-yl] 2-methylsulfanylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-10(2)12(13(19)18-16(3,4)5)21-15(20)11-8-7-9-17-14(11)22-6/h7-10,12H,1-6H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGRWKHUEPXJFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)(C)C)OC(=O)C1=C(N=CC=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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